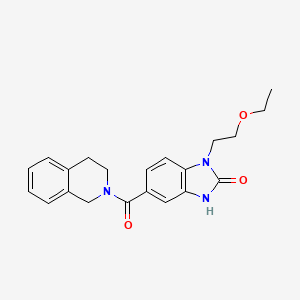

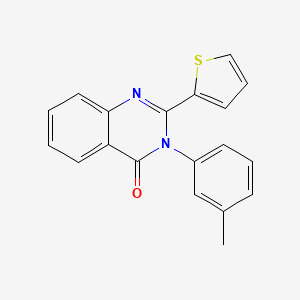

4-(4-acetyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of suitable amines on halogenated pyrimidines. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, showcasing the versatility of pyrimidine chemistry in producing compounds with potentially useful pharmacological properties (Mattioda et al., 1975). Similarly, Jang et al. (2010) described the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, further emphasizing the structural diversity achievable with pyrimidine scaffolds (Jang et al., 2010).

Molecular Structure Analysis

The structural analysis of pyrimidine derivatives reveals significant insights into their molecular interactions and stability. Mekky et al. (2021) discussed the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), providing detailed characterizations that highlight the intricate molecular structures of these compounds (Mekky et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is influenced by their structural elements, as shown by Śladowska et al. (2002), who explored the synthesis and pharmacological properties of 4-alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (Śladowska et al., 2002). These compounds exhibited potent analgesic activity, demonstrating the significant effect of molecular structure on chemical behavior and biological activity.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including their solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various environments. Sekiya et al. (1983) conducted structure-activity studies on hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines, providing insights into the relationship between molecular structure and physical properties (Sekiya et al., 1983).

Chemical Properties Analysis

The chemical properties of 4-(4-acetyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine and related compounds, such as their reactivity towards different chemical reagents, stability under various conditions, and potential for further functionalization, have been a subject of investigation. Komkov et al. (2021) developed methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, highlighting the chemical versatility of pyrimidine-based compounds (Komkov et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

A study by Mattioda et al. (1975) discusses the synthesis of a series of 4-piperazinopyrimidines with a methylthio substituent on the pyrimidine ring, displaying a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the compound's pharmacological versatility Mattioda et al., 1975.

Antimicrobial and Anti-inflammatory Activities

Research on Pyridothienopyrimidines and Pyridothienotriazines by Abdel-rahman et al. (2002) shows that these compounds, which share structural similarities with 4-(4-acetyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, exhibit significant antimicrobial activities, underscoring the potential of such compounds in antibacterial and antifungal applications Abdel-rahman et al., 2002.

Anti-histaminic Activity

A study by Rahaman et al. (2009) on novel pyrimidines prepared by the condensation of chalcones with guanidine HCl demonstrates significant anti-histaminic activity. These findings suggest potential therapeutic applications in allergy treatment Rahaman et al., 2009.

Platelet Aggregation Inhibition

Parlow et al. (2009) explored piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. These compounds' exceptional potency underscores their potential in preventing thrombotic events Parlow et al., 2009.

Supramolecular Complexes and Crystal Engineering

Elacqua et al. (2013) applied crystal engineering principles to prepare co-crystals and salts of sulfadiazine and pyridines, demonstrating the structural versatility and potential in material science applications Elacqua et al., 2013.

Eigenschaften

IUPAC Name |

1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O/c1-12(20)17-6-8-19(9-7-17)14-10-13(15-11-16-14)18-4-2-3-5-18/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIUVCYQSQEKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(6-Pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)